molecular formula C18H14N4O B10756808 4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol CAS No. 940057-42-1

4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol

Cat. No.: B10756808
CAS No.: 940057-42-1
M. Wt: 302.3 g/mol
InChI Key: ZGJYGQLGSXWEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol is a sophisticated triazolopyridazine-based small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a phenolic hydroxyl group tethered to a fused triazolopyridazine core, a structural motif known for its diverse biological activity and potential as a privileged scaffold in drug discovery. Its primary research value lies in its application as a key intermediate or lead compound for the development of novel therapeutic agents, particularly in oncology and inflammatory diseases. Researchers are investigating its mechanism of action, which is hypothesized to involve potent and selective kinase inhibition. The planar, heteroaromatic system of the [1,2,4]triazolo[4,3-b]pyridazine moiety is adept at occupying the ATP-binding pocket of various protein kinases, while the pendant phenol group offers a versatile handle for further chemical modification to optimize potency, selectivity, and physicochemical properties. This compound is supplied to facilitate target identification, structure-activity relationship (SAR) studies, and high-throughput screening campaigns. It is intended for use in in vitro assays only. For Research Use Only. Not intended for any human or veterinary drug, household, or personal use.

Properties

CAS No.

940057-42-1

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

4-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol

InChI

InChI=1S/C18H14N4O/c23-15-8-6-13(7-9-15)12-18-20-19-17-11-10-16(21-22(17)18)14-4-2-1-3-5-14/h1-11,23H,12H2

InChI Key

ZGJYGQLGSXWEMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3CC4=CC=C(C=C4)O)C=C2

Origin of Product

United States

Preparation Methods

Formation of the Pyridazine Core

The triazolo[4,3-b]pyridazine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 6-phenylpyridazine-3-thiol with hydrazine hydrate under reflux conditions. For example, 3-hydrazinyl-6-phenyl-1,2,4-triazine serves as a key intermediate, formed by treating 3-(methylsulfonyl)-6-phenyl-1,2,4-triazine with hydrazine monohydrate in tetrahydrofuran (THF).

Reaction Conditions :

  • Hydrazine monohydrate : 0.53 mL per 1 mmol substrate

  • Temperature : Room temperature (2 hours)

  • Yield : 86%

Multi-Step Synthesis via Thiosemicarbazide Intermediates

Thiosemicarbazide Formation

Thiosemicarbazides act as precursors for triazole ring formation. A method detailed by Al-Salahi et al. (2021) involves reacting ethyl-5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate with thiosemicarbazide in ethanol under acidic conditions.

Procedure :

  • Reagents : Thiosemicarbazide (1 equiv.), HCl (5 mL)

  • Temperature : Reflux (6 hours)

  • Yield : 82%

Cyclization to Triazolo-Pyridazine

The thiosemicarbazide intermediate undergoes cyclization in the presence of carbon disulfide or ammonium thiocyanate. For instance, heating 1-(5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazoloyl)-3-thiosemicarbazide with carbon disulfide in ethanolic potassium hydroxide yields the triazolo-pyridazine core.

Optimized Parameters :

  • Base : 10% KOH in ethanol

  • Temperature : Reflux (10 hours)

  • Yield : 75%

Functionalization with Phenol

Post-cyclization, the methylphenol group is introduced via Mannich reactions or direct alkylation. A Mannich base derived from 4-(arylidene-amino)-5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-2,4-dihydro-triazole-3-thione and formaldehyde/morpholine provides the final product.

Electrochemical Synthesis

Electrochemical Cyclization

Recent advances employ electrochemical methods to streamline triazole formation. A protocol from the Royal Society of Chemistry utilizes an undivided cell with a graphite anode and platinum cathode.

Setup :

  • Substrate : 2-Hydrazinopyridines + aldehydes

  • Electrolyte : nBu₄NBF₄ (0.05 M)

  • Solvent : MeCN/H₂O (4:1)

  • Current : 10 mA

  • Temperature : 70°C (4 hours)

  • Yield : 60–75%

Post-Electrolysis Modification

The electrochemically generated triazolo-pyridazine is functionalized with 4-hydroxybenzyl chloride under basic conditions, mirroring traditional alkylation methods.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
CyclocondensationHydrazinolysis, alkylation70–82%High regioselectivityMulti-step, toxic solvents
Thiosemicarbazide routeCyclization, Mannich reaction75–82%Scalable intermediatesLengthy purification steps
ElectrochemicalElectrolysis, functionalization60–75%Green chemistry, fewer byproductsSpecialized equipment required

Chemical Reactions Analysis

4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and application:

Anticancer Activity

Recent studies have indicated that triazolo-pyridazine derivatives, including 4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol, show promise in anticancer applications. Research has demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. For instance, derivatives have been shown to induce apoptosis and cell cycle arrest in these cell lines .

Antimicrobial Properties

Compounds within the same structural class have exhibited substantial antimicrobial activity against a range of pathogens. Studies suggest that they can inhibit the growth of both bacterial strains and fungi. For example, certain derivatives were effective against Cytospora sp. and Fusarium solani . This antimicrobial potential opens avenues for developing new antibiotics or antifungal agents.

Antioxidant Activity

The antioxidant properties of 4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol have been explored through various assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Research indicates that compounds with similar structures can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Some studies have reported that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This suggests potential therapeutic applications in managing inflammatory conditions .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of triazolo-pyridazine derivatives on MCF-7 breast cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, researchers tested various phenylpyridazine derivatives against common bacterial strains. The results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents from this class of compounds .

Mechanism of Action

The mechanism of action of 4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Substituent Variations at Position 6

The phenyl group at position 6 is critical for π-π stacking interactions with hydrophobic enzyme pockets. Key analogs include:

Compound Name Position 6 Substituent Key Properties/Activity Reference
Target Compound Phenyl Hypothesized PDE4/BRD4 inhibition (structural analogy); phenol enhances solubility
6-Chloro analog () Chlorine Intermediate in synthesis; less bulky but electron-withdrawing, reducing π-stacking
6-Methyl analog () Methyl TNKS inhibitor (IC50 < 10 nM); methyl group optimizes steric fit in NAD-binding sites
6-(4-Methoxyphenyl) () 4-Methoxyphenyl PDE4A inhibitor (IC50 = 2 nM); methoxy improves membrane permeability

Key Insight : Bulky aromatic groups (e.g., phenyl) enhance target affinity, while electron-donating substituents (e.g., methoxy) improve pharmacokinetics .

Substituent Variations at Position 3

The para-hydroxyphenylmethyl group distinguishes the target compound from analogs with alternative functional groups:

Compound Name Position 3 Substituent Key Properties/Activity Reference
Target Compound 4-Hydroxybenzyl Phenolic -OH enables hydrogen bonding; potential for kinase inhibition
Methanamine analog () NH2CH2 Reduced solubility; used as a synthetic intermediate
Benzoic acid () COOH Improved solubility but lower cell permeability; inactive in TNKS assays
Ethylamino-phenol () 2-(Ethylamino)ethyl-phenol TNKS inhibitor (IC50 = 8 nM); amino group enhances binding to catalytic site

Key Insight: Polar groups (e.g., phenol, carboxylic acid) improve solubility but may require balanced hydrophobicity for membrane penetration .

Biological Activity

4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a phenolic structure linked to a triazolo-pyridazine moiety, which is known for its diverse pharmacological properties.

  • Molecular Formula : C18H14N4O
  • Molecular Weight : 302.33 g/mol
  • IUPAC Name : 4-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol
  • CAS Number : 940057-42-1

Synthesis

The synthesis of 4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. The method often includes the reaction of phenolic compounds with triazole derivatives in the presence of suitable catalysts and solvents.

Antimicrobial Activity

Research indicates that compounds related to 4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of triazolo-pyridazine compounds demonstrate significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. Compounds similar to this structure have been compared favorably to standard antibiotics like ampicillin and chloramphenicol .
CompoundBacterial StrainsActivity Level
6bE. coliSignificant
7bS. aureusComparable to standards
9bK. pneumoniaeActive

Antifungal Activity

In addition to antibacterial properties, these compounds have also been evaluated for antifungal activity:

  • Compounds such as those derived from the triazolo-pyridazine series have shown efficacy against fungi like Candida albicans, with some derivatives exhibiting activity comparable to fluconazole .

The biological activity of 4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in microbial metabolism.

Case Studies

A recent study focused on the synthesis and biological evaluation of various triazolo-pyridazine derivatives highlighted the promising results of compounds structurally similar to 4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol. The study reported that modifications in the phenolic and triazole components significantly influenced antimicrobial potency .

Q & A

Q. What are the optimal synthetic routes for 4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with ketones or esters. For example, sodium hydride in toluene has been used to facilitate the formation of triazolo-pyridazine cores, followed by functionalization with a phenol-containing methyl group via nucleophilic substitution or coupling reactions . Key factors affecting yield include solvent polarity (e.g., toluene vs. DMF), temperature control (80–120°C), and stoichiometric ratios of intermediates. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Structural confirmation requires a combination of 1H NMR (to identify aromatic protons and methylene linkages), IR spectroscopy (to detect hydroxyl groups and triazole/pyridazine ring vibrations), and elemental analysis (for C, H, N, S content). High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight, while HPLC (≥95% purity) ensures sample homogeneity . Single-crystal X-ray diffraction, as demonstrated for analogous triazolo-pyridazine derivatives, provides definitive proof of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can structural discrepancies in NMR data be resolved when characterizing this compound?

Discrepancies often arise from tautomerism in the triazole ring or dynamic rotational isomerism of the methylphenol group. To address this:

  • Perform variable-temperature NMR to observe coalescence of split peaks.
  • Use 2D NMR techniques (e.g., COSY, NOESY) to map proton-proton correlations and confirm spatial arrangements.
  • Compare experimental data with computational NMR predictions (DFT-based chemical shift calculations) .

Q. What strategies are used to analyze the compound's binding affinity to biological targets, such as fungal enzymes?

Molecular docking against targets like 14-α-demethylase lanosterol (PDB: 3LD6) is a primary method. Key steps include:

  • Preparing the protein structure (removing water, adding hydrogens).
  • Generating ligand conformers and optimizing their geometry (e.g., using AutoDock Vina).
  • Validating docking poses with MD simulations to assess binding stability. Experimental validation via enzyme inhibition assays (e.g., CYP51 activity in Candida spp.) complements computational results .

Q. How should researchers address contradictions between in vitro and in silico activity data for this compound?

Contradictions may stem from off-target effects, solubility issues, or assay variability. Mitigation strategies include:

  • Conducting dose-response curves to confirm IC50/EC50 values.
  • Assessing membrane permeability (e.g., Caco-2 assays) and metabolic stability (microsomal incubation).
  • Re-evaluating docking parameters (e.g., grid box size, scoring functions) and incorporating solvent effects in simulations .

Q. What are the key considerations in designing analogues of this compound for structure-activity relationship (SAR) studies?

Focus on modifying:

  • Phenyl substituents : Electron-withdrawing groups (e.g., -Cl, -CF3) at the 6-position of pyridazine enhance antifungal activity.
  • Methylene linker : Replacing -CH2- with -O- or -NH- alters flexibility and hydrogen-bonding capacity.
  • Phenol group : Methylation or acetylation of the hydroxyl group can improve bioavailability but may reduce target engagement. Use parallel synthesis and high-throughput screening to prioritize candidates .

Methodological Notes

  • Safety Protocols : Refer to SDS guidelines for handling triazolo-pyridazine derivatives, including PPE (gloves, goggles) and fume hood use due to potential irritancy .
  • Data Reproducibility : Document reaction parameters (e.g., inert atmosphere, drying times) meticulously, as small variations can significantly impact outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.